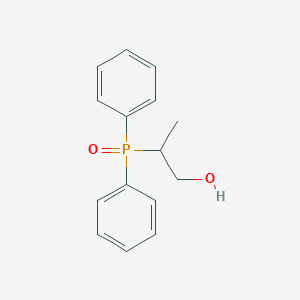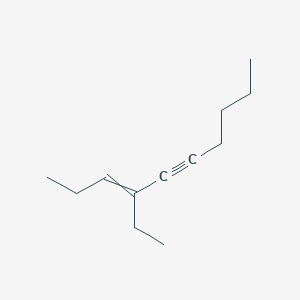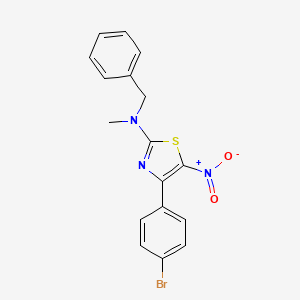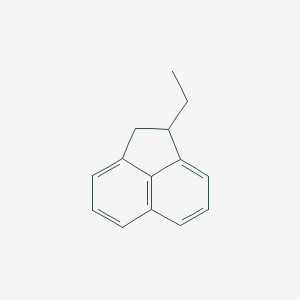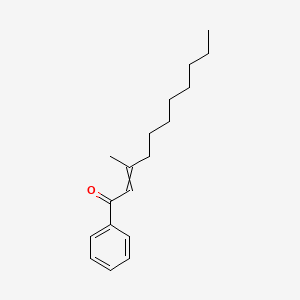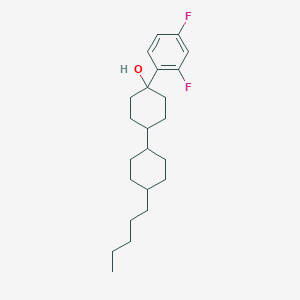
1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring substituted with a hydroxyl group and various other functional groups. The presence of fluorine atoms and a pentyl group in this compound may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions.
Introduction of the hydroxyl group: This can be done via hydroxylation reactions.
Substitution with fluorine atoms: This step may involve electrophilic fluorination.
Addition of the pentyl group: This can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted cyclohexanols.
Scientific Research Applications
1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The presence of fluorine atoms may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)cyclohexanol: Lacks the pentyl group.
4-(4-Pentylcyclohexyl)cyclohexanol: Lacks the fluorine atoms.
1-(2,4-Difluorophenyl)-4-cyclohexylcyclohexanol: Lacks the pentyl group.
Uniqueness
1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol is unique due to the combination of fluorine atoms and a pentyl group, which may impart distinct chemical and physical properties, such as increased lipophilicity and enhanced biological activity.
Properties
CAS No. |
89407-56-7 |
|---|---|
Molecular Formula |
C23H34F2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C23H34F2O/c1-2-3-4-5-17-6-8-18(9-7-17)19-12-14-23(26,15-13-19)21-11-10-20(24)16-22(21)25/h10-11,16-19,26H,2-9,12-15H2,1H3 |
InChI Key |
VUJLPXCKHRFGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)

![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)
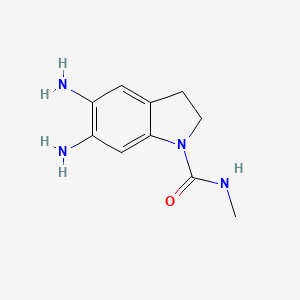
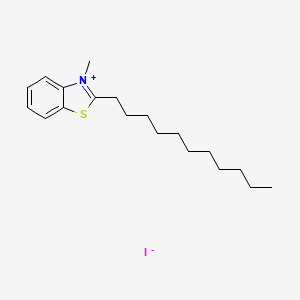

![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
